molecular formula C8H8ClFOZn B6337722 3-Fluoro-4-methoxybenzylzinc chloride, 0.5M in tetrahydrofuran CAS No. 1839069-73-6

3-Fluoro-4-methoxybenzylzinc chloride, 0.5M in tetrahydrofuran

Cat. No. B6337722
CAS RN: 1839069-73-6
M. Wt: 240.0 g/mol
InChI Key: VEHYZKXFESNQGU-UHFFFAOYSA-M
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Description

3-Fluoro-4-methoxybenzylzinc chloride, 0.5M in tetrahydrofuran (TFMZ) is a highly reactive organometallic compound. It has been used in a variety of scientific research applications, including the synthesis of organic molecules, the study of catalytic reactions, and the study of biochemical and physiological processes.

Scientific Research Applications

3-Fluoro-4-methoxybenzylzinc chloride, 0.5M in tetrahydrofuran has been used in a variety of scientific research applications. It has been used to synthesize organic molecules, such as 2-fluoro-4-methoxybenzyl alcohol. It has also been used in the study of catalytic reactions, such as the Heck reaction. In addition, it has been used in the study of biochemical and physiological processes, such as the regulation of gene expression.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxybenzylzinc chloride, 0.5M in tetrahydrofuran is not fully understood. However, it is believed that the zinc chloride component of 3-Fluoro-4-methoxybenzylzinc chloride, 0.5M in tetrahydrofuran acts as a Lewis acid, while the 3-fluoro-4-methoxybenzyl group acts as a Lewis base. This allows the molecule to act as a catalyst in a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-methoxybenzylzinc chloride, 0.5M in tetrahydrofuran are not fully understood. However, it is believed that the molecule may interact with proteins and other cellular components, and may affect the expression of certain genes. In addition, it is believed that 3-Fluoro-4-methoxybenzylzinc chloride, 0.5M in tetrahydrofuran may affect the metabolism of certain compounds, and may have an effect on cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The use of 3-Fluoro-4-methoxybenzylzinc chloride, 0.5M in tetrahydrofuran in laboratory experiments has several advantages. It is a highly reactive compound, and can be used to catalyze a variety of reactions. In addition, it is relatively inexpensive and easy to obtain. However, there are also some limitations. 3-Fluoro-4-methoxybenzylzinc chloride, 0.5M in tetrahydrofuran is a highly toxic compound, and should be handled with caution. In addition, it is not very stable, and should be stored in a cool, dry place.

Future Directions

There are several potential future directions for the use of 3-Fluoro-4-methoxybenzylzinc chloride, 0.5M in tetrahydrofuran in scientific research. It could be used to synthesize new organic molecules, or to study the mechanisms of catalytic reactions. In addition, it could be used to study the biochemical and physiological effects of the molecule, and to investigate its potential role in regulating gene expression. Finally, it could be used to investigate the potential therapeutic applications of 3-Fluoro-4-methoxybenzylzinc chloride, 0.5M in tetrahydrofuran, such as its use in the treatment of cancer or other diseases.

Synthesis Methods

3-Fluoro-4-methoxybenzylzinc chloride, 0.5M in tetrahydrofuran is synthesized by reaction of 3-fluoro-4-methoxybenzylchloride with zinc chloride in tetrahydrofuran (THF). The reaction occurs in the presence of a tetra-n-butylammonium bromide (TBAB) catalyst, and is typically carried out at room temperature. The reaction produces a white solid product, which can be purified by recrystallization from THF.

properties

IUPAC Name

chlorozinc(1+);2-fluoro-4-methanidyl-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FO.ClH.Zn/c1-6-3-4-8(10-2)7(9)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHYZKXFESNQGU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[CH2-])F.Cl[Zn+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFOZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methoxybenzylzinc chloride

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